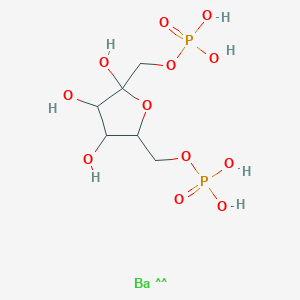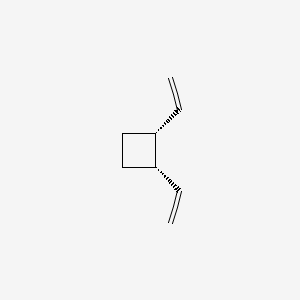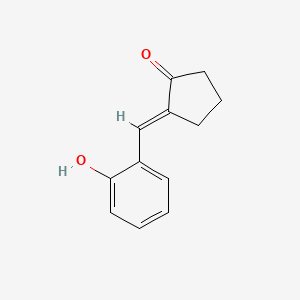
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a chemical compound with the molecular formula C64H132O4Si . It is also known as Silicic acid (H4SiO4), tetrakis(2-hexyldecyl) ester .
Molecular Structure Analysis
The molecular weight of TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is 993.82 . The exact structure would require more detailed spectroscopic data which is not available from the current search results.Chemical Reactions Analysis
Specific chemical reactions involving TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 are not available in the current search results. It’s often used as a chemical intermediate , which suggests it may be involved in various chemical reactions depending on the specific context.Physical And Chemical Properties Analysis
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a liquid substance . More detailed physical and chemical properties are not available from the current search results.Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Octyldodecanol", "Sodium hydride", "Tetraethyl orthosilicate", "1-bromooctane", "Sodium iodide", "n-Butyllithium", "Chlorotrimethylsilane", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Octyldodecanol is reacted with sodium hydride to form the corresponding alkoxide.", "Step 2: Tetraethyl orthosilicate is added to the reaction mixture and allowed to react with the alkoxide to form the corresponding silanol.", "Step 3: The silanol is then reacted with 1-bromooctane in the presence of sodium iodide to form the corresponding alkylsilane.", "Step 4: The alkylsilane is then reacted with n-butyllithium to form the corresponding lithium alkylsilane.", "Step 5: Chlorotrimethylsilane is added to the reaction mixture to quench the lithium alkylsilane and form the corresponding trimethylsilyl alkylsilane.", "Step 6: The trimethylsilyl alkylsilane is then reacted with sodium hydroxide to form the corresponding silanol.", "Step 7: The silanol is then reacted with hydrochloric acid to form the corresponding chlorosilane.", "Step 8: The chlorosilane is then reacted with methanol to form the corresponding methoxysilane.", "Step 9: The methoxysilane is then reacted with hexane to form TETRAKIS(2-OCTYLDODECYLOXY)SILANE." ] } | |
Número CAS |
151395-68-5 |
Nombre del producto |
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 |
Fórmula molecular |
C80H164O4Si |
Peso molecular |
1218.24126 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)



